molecular formula C12H19N3O2 B13330840 tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate

Cat. No.: B13330840
M. Wt: 237.30 g/mol
InChI Key: LRKIJZPYZPAVEV-UHFFFAOYSA-N
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Description

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a pyrazole derivative with a pyridine derivative in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as toluene or acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions can vary depending on the desired product but often involve controlled temperatures and the use of inert atmospheres .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazolopyridine derivatives, such as:

Uniqueness

The uniqueness of tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate lies in its specific substitution pattern and the resulting chemical and biological properties. This compound’s structure allows for unique interactions with molecular targets, making it a valuable scaffold in medicinal chemistry and other fields .

Biological Activity

tert-Butyl 5-methyl-2,4,5,7-tetrahydro-6H-pyrazolo[3,4-c]pyridine-6-carboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, structure-activity relationships (SAR), and relevant case studies that highlight its therapeutic potential.

Synthesis of this compound

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The key steps include:

  • Formation of the Pyrazolo Ring : This involves cyclization reactions that incorporate the necessary nitrogen atoms into the ring structure.
  • Carboxylation : The introduction of the carboxylate group at the 6-position is crucial for biological activity.
  • tert-Butyl Protection : The tert-butyl group is often introduced to enhance solubility and stability.

Antimicrobial Properties

Research has shown that derivatives of pyrazolo[3,4-c]pyridine exhibit significant antimicrobial activity against various pathogens. For instance, studies have demonstrated that certain analogs possess potent inhibitory effects against Gram-positive and Gram-negative bacteria.

Minimum Inhibitory Concentration (MIC) Data

CompoundTarget OrganismMIC (µM)
3gPseudomonas aeruginosa0.21
3gEscherichia coli0.21
3gCandida albicans0.83

The biological activity is often attributed to the ability of these compounds to interact with bacterial enzymes such as DNA gyrase and MurD. Molecular docking studies reveal that these compounds can form hydrogen bonds with critical residues in the active sites of these enzymes, which is essential for their antibacterial efficacy.

Cytotoxicity Studies

Cytotoxicity assessments on human cell lines like HaCat (keratinocytes) and BALB/c 3T3 (fibroblasts) indicate a favorable safety profile for certain derivatives. For example, compound 3f exhibited low toxicity with an IC50 value significantly higher than its antimicrobial activity threshold.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazolo[3,4-c]pyridine derivatives. Key findings include:

  • Substituent Effects : The presence of electron-withdrawing or electron-donating groups on the aromatic ring can significantly influence potency.
  • Ring Modifications : Alterations in the pyrazolo ring can enhance binding affinity to target enzymes.

Table: Key Structural Modifications and Their Effects

ModificationEffect on Activity
Electron-withdrawing groups on the phenyl ringIncreased potency against Gram-negative bacteria
Methyl substitutions at position 5Enhanced solubility and bioavailability

Study 1: Antimicrobial Efficacy

A study evaluated various pyrazolo[3,4-c]pyridine derivatives against clinical strains of bacteria. Compound 3g was highlighted for its exceptional activity against Pseudomonas aeruginosa and Escherichia coli with low MIC values.

Study 2: In Vivo Assessments

In vivo studies demonstrated that selected compounds could effectively reduce bacterial load in infected animal models without significant side effects, suggesting their potential for therapeutic applications.

Properties

Molecular Formula

C12H19N3O2

Molecular Weight

237.30 g/mol

IUPAC Name

tert-butyl 5-methyl-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-6-carboxylate

InChI

InChI=1S/C12H19N3O2/c1-8-5-9-6-13-14-10(9)7-15(8)11(16)17-12(2,3)4/h6,8H,5,7H2,1-4H3,(H,13,14)

InChI Key

LRKIJZPYZPAVEV-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=C(CN1C(=O)OC(C)(C)C)NN=C2

Origin of Product

United States

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